molecular formula C15H11ClO B8124898 1-Benzyloxy-3-chloro-5-ethynyl-benzene

1-Benzyloxy-3-chloro-5-ethynyl-benzene

Cat. No.: B8124898
M. Wt: 242.70 g/mol
InChI Key: ZTTZMHKJYXQPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-3-chloro-5-ethynyl-benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-chloro-5-ethynyl-benzene can be synthesized through several synthetic routes. One common method involves the halogenation of 1-benzyloxy-3-ethynyl-benzene using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective introduction of the chlorine atom.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-3-chloro-5-ethynyl-benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Substitution reactions can involve the replacement of the chlorine atom with other functional groups, using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzyloxy-3-chloro-5-ethynyl-benzoic acid.

  • Reduction: Reduction reactions can produce 1-benzyloxy-3-chloro-5-ethyl-benzene.

  • Substitution: Substitution reactions can result in compounds such as 1-benzyloxy-3-azido-5-ethynyl-benzene.

Scientific Research Applications

1-Benzyloxy-3-chloro-5-ethynyl-benzene has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can serve as a probe or intermediate in biological studies, aiding in the understanding of biochemical processes.

  • Industry: It is utilized in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

1-Benzyloxy-3-chloro-5-ethynyl-benzene can be compared with other similar compounds, such as 1-methoxy-3-chloro-5-ethynyl-benzene and 1-benzyloxy-3-fluoro-5-ethynyl-benzene. These compounds share structural similarities but differ in the nature of their substituents, which can lead to variations in their chemical reactivity and applications.

Comparison with Similar Compounds

  • 1-Methoxy-3-chloro-5-ethynyl-benzene

  • 1-Benzyloxy-3-fluoro-5-ethynyl-benzene

  • 1-Benzyloxy-3-iodo-5-ethynyl-benzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-chloro-3-ethynyl-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZMHKJYXQPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.